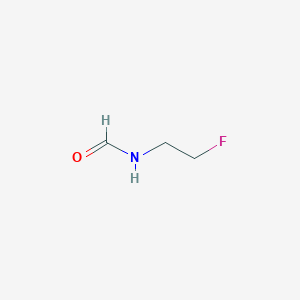
N-(2-Fluoroethyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoroethyl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a nitrogen atom, which is further bonded to a 2-fluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoroethyl)formamide typically involves the formylation of 2-fluoroethylamine. One common method is the reaction of 2-fluoroethylamine with formic acid under dehydrating conditions. This reaction can be carried out in the presence of a catalyst such as sulfuric acid or using a dehydrating agent like toluene . Another method involves the use of ethyl orthoformate and a solid acid catalyst like sulfonated rice husk ash .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where 2-fluoroethylamine is reacted with formic acid in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the product. The use of solid acid catalysts allows for easy separation and recycling, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluoroethyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-(2-fluoroethyl)formic acid.
Reduction: Reduction can yield 2-fluoroethylamine.
Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-(2-fluoroethyl)formic acid.
Reduction: 2-fluoroethylamine.
Substitution: Various substituted formamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluoroethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Fluoroethyl)formamide involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylformamide
- N-Ethylformamide
- N-Phenylformamide
Uniqueness
N-(2-Fluoroethyl)formamide is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the reactivity and stability of the compound, making it different from other formamides .
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and materials. Further research into its properties and applications could lead to new discoveries and innovations.
Eigenschaften
CAS-Nummer |
143984-06-9 |
|---|---|
Molekularformel |
C3H6FNO |
Molekulargewicht |
91.08 g/mol |
IUPAC-Name |
N-(2-fluoroethyl)formamide |
InChI |
InChI=1S/C3H6FNO/c4-1-2-5-3-6/h3H,1-2H2,(H,5,6) |
InChI-Schlüssel |
RADRVKFGDZJOTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CF)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



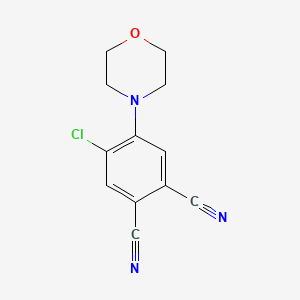
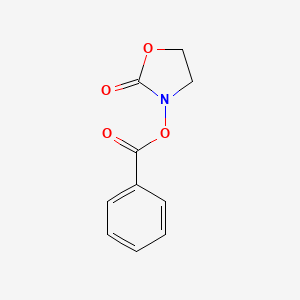
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
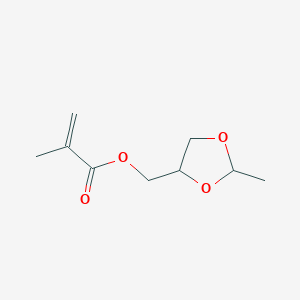
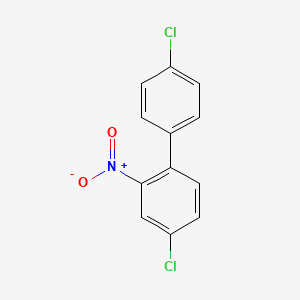

![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
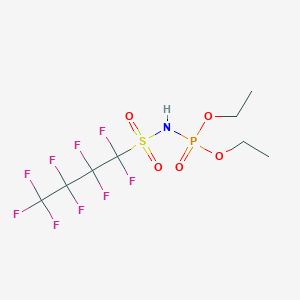
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
